molecular formula C14H15NO5 B2669079 methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 107115-22-0

methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate

Cat. No.: B2669079
CAS No.: 107115-22-0
M. Wt: 277.276
InChI Key: YMKQWEVZPPOJHK-BJMVGYQFSA-N
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Description

Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound that features a cyano group and a trimethoxyphenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction proceeds through a Knoevenagel condensation followed by esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin and heat shock protein 90, leading to the inhibition of their functions . This interaction can disrupt cellular processes, making the compound effective in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxycinnamate
  • Methyl 3,4,5-trimethoxybenzoate
  • 3,4,5-Trimethoxycinnamamide

Uniqueness

Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate is unique due to the presence of both a cyano group and a trimethoxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

methyl (E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-17-11-6-9(5-10(8-15)14(16)20-4)7-12(18-2)13(11)19-3/h5-7H,1-4H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKQWEVZPPOJHK-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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